Bienvenue dans la boutique en ligne BenchChem!

Dibenzoyl thiamine

Pharmacokinetics Bioavailability Nutritional Supplementation

Dibenzoyl thiamine (DBT; Bentiamine) is a lipophilic thioester vitamin B1 prodrug outperforming thiamine HCl, benfotiamine, and fursultiamine across key procurement metrics: >2-fold higher oral absorption, ~70% thermal processing retention (vs. ~60% thiamine HCl), complete neuroprotection against paraquat toxicity where free thiamine fails, and significant motor function improvement in ALS mouse models at 200 mg/kg/day. These validated advantages justify DBT as the rational choice for thermal food fortification, high-bioavailability supplements, and neurodegenerative disease research.

Molecular Formula C26H26N4O4S
Molecular Weight 490.6 g/mol
Cat. No. B7984408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzoyl thiamine
Molecular FormulaC26H26N4O4S
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+
InChIKeyAZJUFRDUYTYIHV-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzoyl Thiamine: A Lipophilic Thiamine Prodrug with Quantifiable Pharmacokinetic and Stability Advantages Over Conventional Thiamine Salts


Dibenzoyl thiamine (DBT; also O,S-dibenzoylthiamine or Bentiamine) is a synthetic lipophilic thioester derivative of thiamine (vitamin B₁), composed of a thiamine core esterified with two benzoyl moieties [1]. Unlike water-soluble thiamine hydrochloride, DBT is designed as a bioavailable prodrug that rapidly crosses biological membranes, resists enzymatic degradation by thiaminases, and is hydrolyzed intracellularly to release free thiamine and benzoic acid [2]. These structural modifications confer quantifiable differentiation in absorption efficiency, thermal stability, and neuroprotective potency compared to its closest chemical analogs, including thiamine hydrochloride, benfotiamine (BFT), and fursultiamine [3].

Why Thiamine Hydrochloride or Benfotiamine Cannot Substitute for Dibenzoyl Thiamine in Applications Requiring High Stability or Potency


Generic substitution among thiamine derivatives is invalid due to profound differences in lipophilicity, metabolic activation pathways, and resistance to thermal/enzymatic degradation. Thiamine hydrochloride exhibits saturable, carrier-mediated intestinal absorption limited to ~1.5 mg per oral dose and is rapidly destroyed by thiaminases present in certain foods and biological matrices [1]. While benfotiamine improves oral bioavailability via passive diffusion, its anti-inflammatory and neuroprotective potency is quantifiably inferior to DBT in direct comparative in vitro models [2]. Furthermore, disulfide derivatives like fursultiamine rely on distinct redox-dependent activation mechanisms involving glutathione and thioredoxin systems, yielding different cellular pharmacokinetics [3]. These mechanistic divergences translate into application-specific performance gaps documented in the quantitative evidence below.

Quantitative Differentiation of Dibenzoyl Thiamine: Direct Comparative Evidence for Procurement Decision-Making


Human Oral Bioavailability: Dibenzoyl Thiamine Demonstrates >2-Fold Higher Apparent Absorption Versus Thiamine Hydrochloride

In a controlled human absorption study, dibenzoylthiamine (DBT) exhibited apparent absorption percentages more than two times that of thiamine hydrochloride when administered orally to healthy male subjects at doses equivalent to 10 mg or 30 mg thiamine hydrochloride [1]. This represents a quantifiable >100% improvement in systemic availability of the parent vitamin. The urinary excretion of thiamine following DBT administration was also correspondingly higher than with thiamine hydrochloride, confirming enhanced systemic delivery [1].

Pharmacokinetics Bioavailability Nutritional Supplementation

Thermal Processing Stability: Dibenzoyl Thiamine Retains ~70% of Added Content After Baking Versus ~60% for Thiamine Hydrochloride

When incorporated into wheat flour and subjected to standard bread baking processes, dibenzoylthiamine demonstrated superior thermal stability compared to thiamine hydrochloride. DBT retained approximately 70% of the initially added thiamine content in the final baked bread product, whereas thiamine hydrochloride retained only approximately 60% under identical conditions [1]. This 10-percentage-point absolute difference represents a ~17% relative improvement in retention, which directly impacts formulation economics and label claim compliance in fortified food products.

Food Science Thermal Stability Nutrient Fortification

Neuroprotection in Oxidative Stress Model: Dibenzoyl Thiamine Affords Complete Cytoprotection at 10-20 µM Where Free Thiamine Is Ineffective

In neuroblastoma cells (Neuro2a) exposed to paraquat-induced oxidative stress (0.25 mM, reducing viability by 40%), dibenzoylthiamine conferred complete protection of cell viability at concentrations of 10-20 µM, whereas free thiamine was entirely ineffective at preventing paraquat-induced cytotoxicity under the same experimental conditions [1]. DBT also caused the highest increase in intracellular free thiamine levels among all tested precursors (including benfotiamine and sulbutiamine), suggesting that its superior cytoprotection correlates with enhanced cellular uptake and conversion to the active free thiamine pool [1].

Neuroprotection Oxidative Stress In Vitro Pharmacology

Anti-Inflammatory Potency: Dibenzoyl Thiamine Demonstrates Superior Efficacy Over Benfotiamine in NF-κB Suppression

Multiple independent reviews and primary research articles confirm that in comparative in vitro studies, dibenzoylthiamine (DBT) exhibits greater anti-inflammatory potency than benfotiamine (BFT), particularly in suppressing NF-κB nuclear translocation in LPS-activated BV2 microglial cells [1][2]. The primary research demonstrates that DBT significantly decreased inflammation by suppressing NF-κB translocation to the nucleus, with the authors explicitly noting "the superiority of DBT over thiamine and other thiamine precursors, including BFT, in all of the in vitro models" [2]. This class-level advantage translates to DBT being effective at lower concentrations than BFT for achieving equivalent anti-inflammatory outcomes [1].

Anti-inflammatory Microglia NF-κB Signaling

Enzymatic Resistance: Dibenzoyl Thiamine Is Not Decomposed by Aneurinase (Thiaminase), Unlike Thiamine Hydrochloride

Dibenzoyl thiamine is structurally resistant to degradation by aneurinase (thiaminase I and II), the thiamine-decomposing enzymes present in certain raw foods (e.g., shellfish, ferns) and bacterial cultures . This contrasts sharply with thiamine hydrochloride, which is rapidly destroyed by these enzymes. Comparative enzymatic studies confirm that DBT, along with related O,S-diacyl derivatives, is "generally hard to be destroyed by these thiaminase solutions," whereas free thiamine undergoes rapid decomposition [1]. This resistance is attributed to the protective benzoyl ester moieties that sterically hinder enzyme access to the thiamine core .

Enzymatic Stability Thiaminase Resistance Food Processing

In Vivo Efficacy in ALS Model: Dibenzoyl Thiamine Therapy Is More Effective Than Thiamine in FUS Transgenic Mice

In the FUS[1-359]-transgenic mouse model of amyotrophic lateral sclerosis (ALS), chronic administration of O,S-dibenzoylthiamine (DBT; 200 mg/kg/day for 6 weeks) produced significant improvements in physiological outcomes, motor function, and muscle atrophy compared to vehicle-treated controls, while administration of equimolar thiamine had little impact on the same outcome measures [1]. Specifically, DBT normalized brain glycogen synthase kinase-3β (GSK-3β) levels, GSK-3β mRNA, and IL-1β mRNA in the spinal cord—biomarkers associated with disease pathology—whereas thiamine treatment failed to achieve these normalizations [1]. Metabolomic analysis further revealed that DBT corrected disease-associated alterations in choline, lactate, glucose, and lipoprotein profiles that thiamine did not [1].

Amyotrophic Lateral Sclerosis In Vivo Efficacy Motor Function

Evidence-Based Application Scenarios Where Dibenzoyl Thiamine Provides Quantifiable Procurement Advantage


High-Temperature Food Fortification (Baked Goods and Extruded Products)

Based on direct comparative stability data showing ~70% retention of DBT after baking versus ~60% for thiamine hydrochloride [1], food manufacturers seeking thiamine fortification in products subjected to thermal processing (bread, biscuits, extruded cereals) should prioritize DBT procurement. The 10% absolute yield advantage reduces the overage factor required to meet label claims, directly lowering raw material costs per unit of bioavailable thiamine delivered. Additionally, DBT's resistance to thiaminase degradation makes it the preferred choice for composite flours or formulations containing enzyme-rich ingredients (e.g., seafood-based products).

Preclinical Neurodegeneration Research (Oxidative Stress and Neuroinflammation Models)

For academic and pharmaceutical researchers investigating neuroprotective or anti-inflammatory interventions in cell-based models of neurodegeneration (Alzheimer's disease, Parkinson's disease, ALS), DBT is the evidence-backed thiamine precursor of choice. Direct comparative studies demonstrate that DBT (10-20 µM) completely protects neuroblastoma cells from paraquat-induced oxidative damage, a condition where free thiamine is ineffective [2]. Furthermore, DBT exhibits superior anti-inflammatory potency compared to the more widely used benfotiamine in suppressing NF-κB signaling in microglial cells [3]. These quantitative and qualitative advantages justify procurement of DBT over benfotiamine or thiamine hydrochloride for in vitro pharmacology studies requiring robust, concentration-dependent efficacy.

ALS and Motor Neuron Disease Preclinical Therapeutic Development

Investigators developing therapeutic interventions for amyotrophic lateral sclerosis (ALS) and related motor neuron disorders should select DBT over thiamine hydrochloride for in vivo studies. In the FUS[1-359]-transgenic mouse model of ALS, DBT (200 mg/kg/day) significantly improved motor function, reduced muscle atrophy, and normalized disease-associated biomarkers (GSK-3β, IL-1β), whereas thiamine had "little impact" on the same outcome measures [4]. This validated in vivo efficacy, coupled with the compound's established safety profile (no carcinogenicity observed in chronic toxicity studies at up to 10,000 ppm in rats [5]), positions DBT as the rational procurement choice for preclinical ALS research requiring a thiamine-based comparator or intervention.

High-Bioavailability Oral Supplement Formulation

For nutraceutical and pharmaceutical formulators developing oral thiamine supplements targeting enhanced systemic delivery, DBT offers quantifiable absorption advantages over thiamine hydrochloride. Human studies demonstrate >2-fold higher apparent absorption percentages for DBT compared to thiamine hydrochloride [6]. This pharmacokinetic differentiation supports DBT procurement when the formulation goal is maximizing thiamine bioavailability from oral doses, particularly in populations with compromised active transport mechanisms (e.g., elderly patients, individuals with gastrointestinal disorders) or when lower administered doses are desirable for patient compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzoyl thiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.